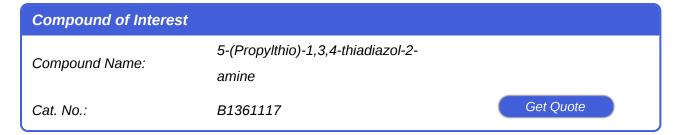


# 5-(Propylthio)-1,3,4-thiadiazol-2-amine chemical structure and formula

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An In-depth Technical Guide on 5-(Propylthio)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**5-(Propylthio)-1,3,4-thiadiazol-2-amine** is a heterocyclic organic compound belonging to the 1,3,4-thiadiazole class. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules. Derivatives of 2-amino-1,3,4-thiadiazole are known to exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, diuretic, and anticancer properties.[1][2] Much of this activity is attributed to the structural resemblance of the thiadiazole ring to other key biological heterocycles and its ability to act as a hydrogen bond acceptor and donor, facilitating interactions with various enzymatic targets. This document provides a comprehensive overview of the chemical structure, formula, synthesis, and potential biological applications of **5-(Propylthio)-1,3,4-thiadiazol-2-amine**, supported by experimental protocols and data from closely related analogues.

## **Chemical Identity and Properties**

The core of the molecule is a five-membered 1,3,4-thiadiazole ring, which is substituted with an amine group at position 2 and a propylthio (propylsulfanyl) group at position 5. The propylthio



substituent can modulate the compound's lipophilicity and steric profile, potentially influencing its solubility, membrane permeability, and interaction with biological targets.[2]

Table 1: Chemical Identifiers for **5-(Propylthio)-1,3,4-thiadiazol-2-amine** 

Identifier	Value	
IUPAC Name	5-(Propylsulfanyl)-1,3,4-thiadiazol-2- amine	
Synonyms	2-Amino-5-propylthio-1,3,4-thiadiazole	
CAS Number	30062-49-8	
Chemical Formula	C5H9N3S2[2]	
Molecular Weight	175.28 g/mol [2]	
Canonical SMILES	CCCSC1=NN=C(S1)N[2]	

| InChi Key | UWXTXBIBHSFVCG-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

Property	Value / Description	Reference
Appearance	Solid	[2]

| Solubility | Low solubility in water; soluble in organic solvents like methanol and ethanol. | Inferred from[3] |

# **Synthesis and Experimental Protocols**

The synthesis of 2-amino-5-thioalkyl-1,3,4-thiadiazoles is most commonly achieved through the S-alkylation of the precursor 5-amino-1,3,4-thiadiazole-2-thiol. This reaction involves the deprotonation of the thiol group to form a more nucleophilic thiolate, which then displaces a leaving group on an alkyl halide.

# **Experimental Protocol: Synthesis via S-Alkylation**



This protocol describes the synthesis of **5-(Propylthio)-1,3,4-thiadiazol-2-amine** from 5-amino-1,3,4-thiadiazole-2-thiol and 1-bromopropane.

## 1. Reagents and Materials:

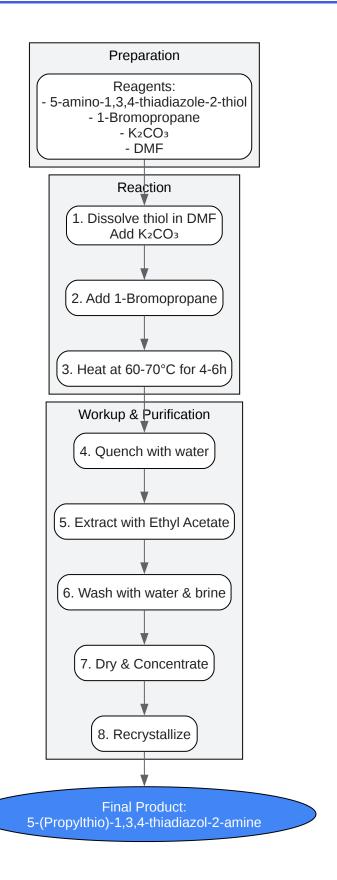
- 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq)
- 1-Bromopropane (1.1 eq)
- Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (1.5 eq)
- N,N-Dimethylformamide (DMF) or Ethanol as solvent
- Deionized water
- Ethyl acetate
- Brine solution
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

#### 2. Procedure:

- Step 1: Dissolution and Deprotonation. Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in DMF in a round-bottom flask. Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium thiolate salt.
- Step 2: Alkylation. Add 1-bromopropane (1.1 eq) dropwise to the stirred suspension.
- Step 3: Reaction. Heat the reaction mixture to 60-70°C and maintain stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Step 4: Quenching and Extraction. After completion, cool the mixture to room temperature and pour it into a beaker of cold deionized water. The crude product may precipitate. Extract the aqueous mixture three times with ethyl acetate.
- Step 5: Washing. Combine the organic layers and wash sequentially with deionized water and then with a brine solution to remove residual DMF and inorganic salts.
- Step 6: Drying and Concentration. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Step 7: Purification. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, **5-(Propylthio)-1,3,4-thiadiazol-2-amine**.

Diagram 1: Synthesis Workflow





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Caption: General workflow for the synthesis of the title compound.





# **Biological Activity and Potential Applications**

While specific biological data for **5-(Propylthio)-1,3,4-thiadiazol-2-amine** is limited in publicly accessible literature, the 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore. The primary activities associated with close analogues are carbonic anhydrase inhibition and antimicrobial effects.

## **Carbonic Anhydrase Inhibition and Diuretic Activity**

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the hydration of CO<sub>2</sub>. Inhibitors of these enzymes, such as the sulfonamide drug Acetazolamide (which contains a 1,3,4-thiadiazole ring), are used as diuretics and for treating glaucoma.[1][4] The mechanism involves reducing bicarbonate reabsorption in the proximal tubules of the kidney, leading to enhanced excretion of sodium, potassium, bicarbonate, and water. The thiol (-SH) group of 5-amino-1,3,4-thiadiazole-2-thiol and its thioether derivatives can also coordinate with the zinc ion in the active site of carbonic anhydrase, leading to inhibition.[5] Studies on 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives have confirmed significant diuretic activity in rat models.[6]

Table 3: Carbonic Anhydrase Inhibition Data for Related 1,3,4-Thiadiazole Derivatives

Compound	Isozyme Inhibition Constant (K <sub>i</sub> )	
5-Amino-1,3,4-thiadiazole- 2-thiol	hCA I	1.10 μΜ
5-Amino-1,3,4-thiadiazole-2-thiol	hCA II	8.10 μΜ
5-Amino-1,3,4-thiadiazole-2-thiol	hCA IX	9.80 μΜ
Acetazolamide (Reference Drug)	hCA I	250 nM
Acetazolamide (Reference Drug)	hCA II	12 nM
Acetazolamide (Reference Drug)	hCA IX	25 nM



(Data sourced from literature on key precursors and reference compounds to show scaffold potential.[5])

## **Antimicrobial Activity**

The 1,3,4-thiadiazole nucleus is a component of numerous compounds investigated for antimicrobial properties.[7] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The activity is highly dependent on the nature of the substituents at the 2- and 5-positions of the thiadiazole ring. For instance, halogenated and oxygenated phenyl groups attached to the ring have been shown to impart significant antibacterial and antifungal activity, respectively.[7]

Table 4: Minimum Inhibitory Concentration (MIC) of Structurally Related Thiadiazoles

Compound	S. aureus	B. subtilis	E. coli	P. aeruginosa
5-(4- Fluorophenyl)- 1,3,4- thiadiazol-2- amine	20 μg/mL	24 μg/mL	>100 μg/mL	>100 μg/mL
5-(4- Chlorophenyl)-1, 3,4-thiadiazol-2- amine	22 μg/mL	28 μg/mL	>100 μg/mL	>100 μg/mL
Ciprofloxacin (Reference Drug)	18 μg/mL	20 μg/mL	22 μg/mL	24 μg/mL

(Data sourced from literature to demonstrate the antimicrobial potential of the 2-amino-1,3,4-thiadiazole scaffold.[7][8])

# Experimental Protocols (Biological Assays) Protocol: In Vivo Diuretic Activity Screening

This protocol is adapted from studies on related thiadiazole derivatives.[6]







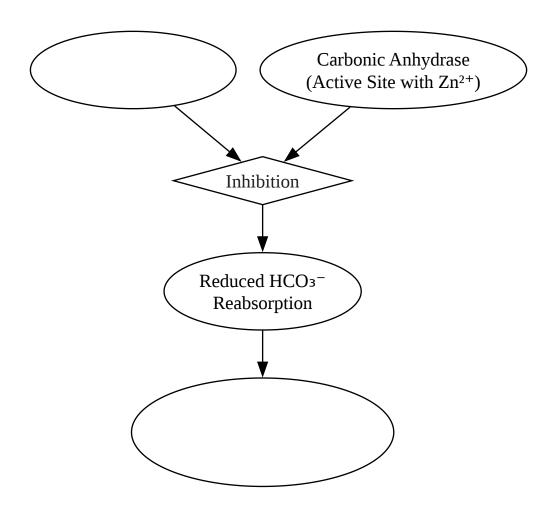
## 1. Subjects and Acclimatization:

- Use adult male Wistar rats (180-220 g).
- Acclimatize animals for one week with free access to a standard diet and water.

#### 2. Procedure:

- Step 1: Grouping. Divide animals into groups (n=6): a control group, a reference drug group (e.g., Hydrochlorothiazide, 10 mg/kg), and test compound groups (at various doses).
- Step 2: Fasting. Deprive animals of food and water for 18 hours prior to the experiment.
- Step 3: Hydration. Administer 0.9% saline solution (5 mL/100 g body weight) orally to ensure hydration.
- Step 4: Dosing. Immediately after hydration, administer the test compound (suspended in 0.5% carboxymethyl cellulose) or reference drug orally. The control group receives only the vehicle.
- Step 5: Urine Collection. Place each rat in an individual metabolic cage. Collect urine over a 24-hour period.
- Step 6: Analysis. Measure the total volume of urine for each animal. The urine can be further analyzed for sodium (Na<sup>+</sup>), potassium (K<sup>+</sup>), and chloride (Cl<sup>-</sup>) concentrations using a flame photometer or ion-selective electrodes to determine natriuretic and saluretic properties.





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## References

- 1. dovepress.com [dovepress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols -







PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives -ProQuest [proquest.com]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
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